3,4-Dimethyl-2,5-dihydrofuran
Description
Overview of Dihydrofuran Ring Systems in Organic Chemistry
Dihydrofurans are a class of organic compounds characterized by a five-membered ring containing four carbon atoms, one oxygen atom, and a single double bond. The position of this double bond gives rise to two primary isomers: 2,3-dihydrofuran (B140613) and 2,5-dihydrofuran (B41785). These structures are prevalent in a wide array of biologically active compounds and serve as crucial intermediates in organic synthesis. Their utility stems from the unique reactivity conferred by the combination of the ether linkage and the carbon-carbon double bond, allowing for a diverse range of chemical transformations.
The dihydrofuran motif is a key structural element in numerous natural products, exhibiting a broad spectrum of biological activities. This has made the development of synthetic routes to substituted dihydrofurans a significant focus for organic chemists.
Historical Context and Evolution of Dihydrofuran Synthesis
The synthesis of dihydrofurans has a rich history, with early methods often relying on classical cyclization and rearrangement reactions. One of the foundational methods is the Paal-Knorr furan (B31954) synthesis, which, while primarily aimed at furan formation, can be adapted for dihydrofuran synthesis under specific conditions. Over the decades, the synthetic toolbox for accessing dihydrofurans has expanded dramatically, driven by the demand for more efficient and stereoselective methods.
The advent of transition metal catalysis has revolutionized dihydrofuran synthesis. Catalysts based on palladium, rhodium, copper, and gold have enabled a wide range of transformations, including cycloisomerization reactions of acetylenic and allenic alcohols, as well as various cycloaddition reactions. d-nb.infobldpharm.com For instance, gold(III) chloride has been shown to effectively catalyze the cyclization of functionalized α-hydroxyallenes to yield 2,5-dihydrofurans. d-nb.info More recently, photocatalytic methods have emerged as a sustainable approach for the synthesis of dihydrofurans, often proceeding under mild, redox-neutral conditions.
Significance of Alkyl-Substituted Dihydrofurans in Synthetic Methodologies
The introduction of alkyl substituents onto the dihydrofuran ring significantly enhances their utility as synthetic intermediates. Alkyl groups can influence the electronic and steric properties of the ring, thereby directing the stereochemical outcome of subsequent reactions. This level of control is paramount in the total synthesis of complex natural products where precise stereochemistry is often critical for biological activity.
Alkyl-substituted dihydrofurans are valuable precursors for the synthesis of a variety of other functionalized molecules. For example, nickel-catalyzed coupling reactions of 5-alkyl-2,3-dihydrofurans with Grignard reagents have been employed to produce homoallylic alcohols with a high degree of stereoselectivity. beilstein-journals.org Furthermore, these substituted heterocycles are key building blocks in the construction of polycyclic frameworks and have been utilized in the synthesis of various natural products and their analogues. A convenient synthetic approach to 3- and 4-alkyl-2,3-dihydrofurans has been developed, highlighting their importance in organic synthesis. google.com
Specific Focus on 3,4-Dimethyl-2,5-dihydrofuran within the Dihydrofuran Family
Within the diverse family of dihydrofurans, this compound stands out as a structurally interesting and synthetically useful compound. Its symmetrical substitution pattern and the presence of two methyl groups influence its reactivity and make it a valuable starting material for the synthesis of more complex molecules. The methyl groups can direct further functionalization of the ring and are integral to the stereochemical control in various synthetic transformations.
The study of this compound and its derivatives provides insights into the reactivity of substituted dihydrofurans and opens avenues for the development of novel synthetic methodologies. For instance, a derivative, 2,5-dimethyl-4,5-dihydrofuran-3-ol-4-one, is prepared through the catalytic cyclization of hexane-3,4-diol-2,5-dione.
Structure
3D Structure
Properties
CAS No. |
53720-72-2 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
3,4-dimethyl-2,5-dihydrofuran |
InChI |
InChI=1S/C6H10O/c1-5-3-7-4-6(5)2/h3-4H2,1-2H3 |
InChI Key |
MWXJLTQABGVNHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC1)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dimethyl 2,5 Dihydrofuran and Its Derivatives
Direct Cyclization Approaches
Direct cyclization methods involve the formation of the dihydrofuran ring from a single acyclic precursor through the intramolecular formation of a carbon-oxygen bond. These strategies are often favored for their atom economy and potential for stereocontrol.
Ring-Closing Reactions of Acyclic Precursors
Ring-closing reactions are a cornerstone in the synthesis of cyclic compounds, and dihydrofurans are no exception. These methods typically involve the cyclization of a linear molecule containing a hydroxyl group and a suitable reactive partner.
The acid-catalyzed dehydration of 1,4-diols is a classical and straightforward method for the synthesis of tetrahydrofurans, and under controlled conditions, can be adapted for the formation of 2,5-dihydrofurans from unsaturated diols. While direct and detailed studies on the acid-catalyzed dehydration of 3,4-dimethylhexane-2,5-diol to specifically yield 3,4-dimethyl-2,5-dihydrofuran are not extensively documented in readily available literature, the general principle can be illustrated by analogous transformations. For instance, the dehydration of 2,5-dimethyl-2,5-hexanediol (B89615) catalyzed by heteropoly acids is known to produce cyclic ethers. This suggests that a similar intramolecular SN2-type mechanism could be applicable to the synthesis of the target compound from its corresponding diol.
The general mechanism for acid-catalyzed diol dehydration involves the protonation of one of the hydroxyl groups, followed by the intramolecular attack of the second hydroxyl group and subsequent elimination of a water molecule to form the cyclic ether. The regioselectivity and the formation of the double bond in the case of dihydrofurans depend on the structure of the diol and the reaction conditions.
| Precursor Diol | Catalyst | Product | Reference |
| 1-Butene-3,4-diol | Mercuric oxide | 2,5-Dihydrofuran (B41785) | rsc.org |
| Substituted 1,4-butanediols | Ferrocenium tetrafluoroborate | Trisubstituted tetrahydrofurans | bohrium.com |
This table presents examples of diol cyclizations to form cyclic ethers, illustrating the general principle of the reaction.
The intramolecular cyclization of alkynols, which are compounds containing both a hydroxyl and an alkyne functional group, provides a powerful and versatile route to dihydrofurans. These reactions are typically catalyzed by transition metals, most notably gold and silver salts, which act as soft π-acids to activate the alkyne moiety towards nucleophilic attack by the pendant hydroxyl group.
Gold-catalyzed cycloisomerization of alkynol-based systems has emerged as a particularly useful tool for the synthesis of various heterocyclic structures, including dihydrofurans. rsc.org The reaction proceeds under mild conditions and often with high efficiency. For example, gold(I)-catalyzed cyclization of (Z)-2-en-4-yn-1-ols provides a direct route to stereodefined (Z)-5-ylidene-2,5-dihydrofurans. nih.gov
Silver catalysts are also frequently employed in the cycloisomerization of alkynols. Silver(I) salts can effectively catalyze the annulation of ortho-carbonylarylacetylenols to synthesize dihydronaphthofurans, showcasing the utility of this approach for constructing more complex fused ring systems. organic-chemistry.org
The general mechanism involves the coordination of the metal catalyst to the alkyne, which increases its electrophilicity. The nearby hydroxyl group then attacks the activated alkyne in an intramolecular fashion, leading to the formation of the dihydrofuran ring after protonolysis or further rearrangement. The regioselectivity of the cyclization (e.g., exo vs. endo cyclization) can often be controlled by the choice of catalyst, ligands, and substrate structure.
| Catalyst System | Substrate Type | Product Type | Reference |
| Gold(I) complexes | (Z)-2-en-4-yn-1-ols | (Z)-5-ylidene-2,5-dihydrofurans | nih.gov |
| Silver trifluoroacetate (B77799) (AgTFA) | ortho-Carbonylarylacetylenols | Dihydronaphthofurans | organic-chemistry.org |
| Copper(I) salts | 1,2-Dibromohomoallylic alcohols | 3-Bromodihydrofurans | pku.edu.cn |
This table summarizes examples of metal-catalyzed alkynol cyclizations leading to dihydrofuran derivatives.
The intramolecular cyclization of alkyl enol ethers bearing a pendant hydroxyl group offers another strategic approach to the synthesis of dihydrofuran rings. These reactions can be promoted by various catalysts, including palladium complexes. A mild, palladium-catalyzed oxidation of alkyl enol ethers can be applied to intramolecular reactions where a pendant alcohol acts as the nucleophile, leading to the formation of 2,5-dihydrofuran products. nih.govchim.it
This methodology leverages the reactivity of the electron-rich enol ether double bond. The reaction can be conceptualized as an intramolecular oxa-Michael addition or a related cyclization pathway, often facilitated by a catalyst that activates either the enol ether or the alcohol. For instance, Mn(III)-promoted annulation of enol ethers with β-dicarbonyl compounds can yield 1-alkoxy-1,2-dihydrofurans, which are precursors to furans. rsc.org
| Reaction Type | Catalyst/Promoter | Substrate | Product | Reference |
| Palladium-catalyzed oxidation | Palladium catalyst | Alkyl enol ether with pendant alcohol | 2,5-Dihydrofuran | nih.govchim.it |
| Mn(III)-promoted annulation | Mn3O(OAc)7 | Enol ether and β-dicarbonyl compound | 1-Alkoxy-1,2-dihydrofuran | rsc.org |
| Prins Cyclization | Indium triflate | Acrylyl enol ether | Substituted tetrahydrofuran (B95107) | acs.org |
This table provides an overview of different methods for the cyclization of enol ethers to form dihydrofuran or related structures.
Intermolecular Cycloaddition Reactions
Intermolecular cycloaddition reactions involve the coming together of two separate molecules to form the dihydrofuran ring. These methods are particularly powerful for creating highly substituted and complex dihydrofuran structures in a convergent manner.
[3+2] cycloaddition reactions are a prominent class of pericyclic reactions that involve a three-atom component and a two-atom component to form a five-membered ring. In the context of dihydrofuran synthesis, this typically involves the reaction of a 1,3-dipole or a synthetic equivalent with an alkene or alkyne.
One important strategy involves the use of carbonyl ylides as the three-atom component. Carbonyl ylides can be generated in situ from the decomposition of α-diazo compounds in the presence of a metal catalyst, such as rhodium or copper complexes. These reactive intermediates can then undergo a [3+2] cycloaddition with a suitable dipolarophile, such as an alkene, to furnish a dihydrofuran ring. researchgate.netnih.gov
Palladium-catalyzed asymmetric [3+2] cycloaddition of vinyl epoxides with substituted propiolates provides an enantioselective route to 2,3,4-trisubstituted 2,3-dihydrofurans. acs.org In this reaction, the vinyl epoxide acts as a three-carbon synthon. Similarly, rhodium-catalyzed [3+2] cycloadditions of vinylcyclopropanes have been developed to construct fused bicyclic systems containing a dihydrofuran ring. pku.edu.cnnih.gov
More recently, formal [3+2] cycloaddition reactions of electron-rich aryl epoxides with alkenes under Lewis acid catalysis have been reported to afford tetrasubstituted tetrahydrofurans, which could potentially be adapted for dihydrofuran synthesis. mdpi.com
| Reaction Type | Key Reactants | Catalyst | Product | Reference |
| Carbonyl ylide cycloaddition | α-Diazo compound, alkene | Rhodium or Copper catalyst | Dihydrofuran | researchgate.netnih.gov |
| Palladium-catalyzed cycloaddition | Vinyl epoxide, propiolate | Palladium complex with chiral ligand | Enantioenriched 2,3,4-trisubstituted 2,3-dihydrofuran (B140613) | acs.org |
| Rhodium-catalyzed cycloaddition | Vinylcyclopropane, alkene/alkyne | Rhodium complex | Fused bicyclic dihydrofuran | pku.edu.cnnih.gov |
| Formal [3+2] cycloaddition | Aryl epoxide, alkene | Lewis acid | Tetrasubstituted tetrahydrofuran | mdpi.com |
This table highlights various [3+2] cycloaddition strategies for the synthesis of dihydrofuran and tetrahydrofuran derivatives.
Organometallic-Catalyzed Cyclizations (e.g., Gold, Palladium, Iron)
The construction of the 2,5-dihydrofuran scaffold, including substituted variants like this compound, is effectively achieved through organometallic catalysis. Gold, palladium, and iron catalysts are particularly prominent in mediating intramolecular cyclization reactions of appropriately functionalized acyclic precursors.
Gold Catalysis: Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in activating alkynes and allenes toward nucleophilic attack. Gold(I)-catalyzed formal [4+1] cycloadditions of α-diazoesters with propargyl alcohols provide a route to various 2,5-dihydrofurans. organic-chemistry.org This reaction is believed to proceed through a 5-endo-dig cyclization of an α-hydroxy allene (B1206475) intermediate. organic-chemistry.org Similarly, gold(III) chloride can catalyze the cyclization of functionalized α-hydroxyallenes to yield tri- and tetrasubstituted 2,5-dihydrofurans at room temperature, proceeding with a complete transfer of chirality from the axis of the allene to the new stereocenter of the dihydrofuran. organic-chemistry.org The epoxidation of 2,5-dimethylfuran (B142691) followed by a ring-opening rearrangement can be catalyzed by supported gold catalysts, demonstrating their utility in modifying furan (B31954) systems. researchgate.netsouthwales.ac.uk
Palladium Catalysis: Palladium-catalyzed reactions are versatile for forming C-C and C-O bonds, making them suitable for dihydrofuran synthesis. The Heck reaction, a cornerstone of palladium catalysis, can be applied to the arylation of 2,3-dihydrofuran, leading to 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans. organic-chemistry.orgnih.gov The choice of palladium precursor and ligands can influence the reaction's efficiency and the product distribution. nih.gov Furthermore, palladium catalysis is employed in the synthesis of various furan and dihydrofuran derivatives through oxidative cyclizations and Michael-Heck reaction sequences. escholarship.orgresearchgate.net For instance, a sequential phosphine-palladium catalysis approach has been developed for preparing polyalkyl furans from (Z)-3-halo-2-propen-1-ols and propiolates. escholarship.org
Iron Catalysis: Iron, being an abundant and less toxic metal, offers a cost-effective alternative for catalysis. Iron-catalyzed systems have been developed for the cyclization of 1,4-butyne-diols in the presence of diorganyl diselenides to prepare 3,4-bis(organoselanyl)-2,5-dihydrofurans. nih.gov This method is compatible with a range of functional groups. nih.gov Iron-mediated C-H functionalization of alkynes has also been used to generate cyclic organoiron species, which can be precursors to dihydrofuran derivatives. nih.gov
Table 1: Overview of Organometallic-Catalyzed Syntheses of Dihydrofuran Derivatives
| Catalyst Type | Precursor(s) | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Gold (Au) | α-Hydroxyallenes | Intramolecular Hydroalkoxylation/Cyclization | Mild conditions, high chirality transfer. | organic-chemistry.org |
| Palladium (Pd) | 2,3-Dihydrofuran and Aryl Halides | Heck Arylation | Forms 2-aryl-2,5-dihydrofurans; regioselectivity can be controlled. | organic-chemistry.orgnih.gov |
| Iron (Fe) | 1,4-Butyne-diols | Cyclization with Diorganyl Diselenides | Cost-effective, compatible with various functional groups. | nih.gov |
Rearrangement-Based Syntheses
Rearrangement reactions provide an alternative and powerful strategy for synthesizing the dihydrofuran core, often starting from readily available precursors.
Rearrangement of Epoxy-Butenes
The catalytic rearrangement of 3,4-epoxy-1-butenes is a direct method for preparing 2,5-dihydrofurans. This isomerization can be promoted by Lewis acids or elemental iodine. google.com The process is typically carried out at elevated temperatures, either in the presence or absence of a solvent. google.com While this method can provide good yields, side reactions such as the formation of oligomers and polymers of the starting epoxybutene can complicate product purification and catalyst recovery. google.com Gas-phase processes using supported catalysts have been explored to circumvent some of these issues, although catalyst deactivation can be a challenge. google.com
Photochemical and Acid-Catalyzed Rearrangements of Related Furan Systems
Photochemical Rearrangements: Certain substituted furan systems can be induced to rearrange into dihydrofuran derivatives upon irradiation with light. For example, the solution-phase irradiation of syn-7-benzoylnorbornene derivatives leads to the formation of cis-fused dihydrofuran products in excellent chemical yields. nih.govresearchgate.net This reaction is proposed to proceed via a triplet 1,4-biradical intermediate, formed by the addition of the carbonyl oxygen to the double bond, which then cleaves and rearranges to the dihydrofuran rather than closing to an oxetane. nih.govresearchgate.net
Acid-Catalyzed Rearrangements: Brønsted acids can catalyze the reduction of furans to 2,5-dihydrofuran and tetrahydrofuran derivatives using silanes as the reducing agent. acs.org This method represents a formal Birch reduction of the furan ring system. acs.org The selectivity between the dihydrofuran and the fully reduced tetrahydrofuran can be controlled by the strength of the acid used. acs.org For instance, furan itself can be cleanly converted to 2,5-dihydrofuran in quantitative yield. acs.org Acid catalysis can also induce rearrangements in more complex furan systems, such as the conversion of benzofuranyl carbinols into polysubstituted furans through a ring-opening and recyclization process. figshare.com In some cases, vigorous acid treatment of substituted 2,5-dihydrofuran derivatives can lead to complex mixtures of rearranged products. researchgate.net
Functional Group Transformations to Construct the Dihydrofuran Core
Instead of building the ring from an acyclic precursor, the dihydrofuran core can also be accessed by modifying an existing heterocyclic system through functional group transformations.
Reduction of Furanone Precursors (e.g., this compound-2-one)
The reduction of a furanone (a cyclic lactone) to a dihydrofuran (a cyclic ether) is a key transformation for accessing this scaffold. 3,4-Dihalo-5-hydroxy-2(5H)-furanones, also known as mucohalic acids, are versatile starting materials that can undergo various transformations. nih.gov While direct reduction to a dihydrofuran is not the most common reaction for these specific precursors, related furanone structures serve as valuable intermediates. For example, 2,5-dialkyl-dihydro-3(2H)-furanones are used as starting materials in the multi-step synthesis of 2,5-dialkyl-4-hydroxy-3(2H)-furanones. google.com The synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid involves palladium-catalyzed cross-coupling followed by oxidation, showcasing the modification of a furanone core. researchgate.net The Vilsmeier reagent has been used for the intramolecular cyclization of 4-ynamides to yield dihydrofuran-2(3H)-ones, which are isomers of the target furanone precursors. organic-chemistry.org
Derivatization of Existing Dihydrofuran Scaffolds
Once a dihydrofuran scaffold is formed, it can be further functionalized to introduce desired substituents. A silver(I)-mediated cyclization of an allenol can produce a dihydrofuran scaffold, such as ethyl 3-(3-methyl-2,5-dihydrofuran-2-yl)propanoate, which can then be subjected to further reactions. nih.gov For example, treatment with methylmagnesium bromide converts the ester group into a tertiary alcohol. nih.gov This alcohol can then be dehydrated to introduce a new double bond, yielding a more complex derivative like 3-methyl-2-(3-methylbut-2-en-1-yl)-2,5-dihydrofuran. nih.gov This demonstrates how a simple dihydrofuran core can be elaborated into more complex structures, including natural products. nih.gov Palladium-catalyzed reactions are also widely used for the derivatization of dihydrobenzofuran scaffolds, which contain a dihydrofuran ring fused to a benzene (B151609) ring. researchgate.netnih.gov
Table 2: Summary of Functional Group Transformation Strategies
| Strategy | Starting Material Type | Transformation | Product Type | Reference |
|---|---|---|---|---|
| Reduction | Furanone/Lactone | Carbonyl group reduction | Dihydrofuran (Cyclic ether) | google.com |
| Derivatization | Substituted Dihydrofuran | Grignard reaction, dehydration | More complex Dihydrofuran derivative | nih.gov |
Radical Cyclization Strategies
Radical cyclization reactions represent a powerful tool for the formation of cyclic systems, including the dihydrofuran ring. These strategies typically involve the generation of a radical species that subsequently undergoes an intramolecular addition to an unsaturated bond, leading to the formation of a new ring. A common approach for synthesizing dihydrofuran derivatives employs transition metal salts capable of single-electron transfer, such as manganese(III) acetate (B1210297) [Mn(OAc)₃] or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), to oxidize an active methylene (B1212753) compound and generate an α-carbon radical. semanticscholar.org
The general mechanism, particularly when using Mn(OAc)₃, begins with the oxidation of a 1,3-dicarbonyl compound to form a manganese(III) enolate. This intermediate then generates a dicarbonyl radical, which adds to an alkene. The resulting radical intermediate undergoes a subsequent oxidation and intramolecular cyclization to yield the dihydrofuran product. nih.gov This method has been successfully applied to synthesize a variety of piperazine-containing dihydrofuran compounds through the Mn(OAc)₃-mediated oxidative radical cyclization of unsaturated piperazine (B1678402) derivatives with 1,3-dicarbonyl compounds like dimedone, acetylacetone, and ethyl acetoacetate. semanticscholar.orgnih.gov
The reaction proceeds as follows:
Initiation : Mn(OAc)₃ oxidizes the 1,3-dicarbonyl compound to generate a radical intermediate.
Addition : The generated radical adds to the double bond of an unsaturated system.
Cyclization : The new radical intermediate is oxidized to a carbocation by another molecule of Mn(OAc)₃, which is then trapped intramolecularly by the enol oxygen, forming the dihydrofuran ring. nih.gov
This strategy is effective for creating new carbon-carbon bonds and has been utilized to prepare various substituted dihydrofurans. semanticscholar.org For instance, the reaction of diacyl piperazine derivatives with dimedone in the presence of Mn(OAc)₃ has yielded dihydrofuran products in moderate to good yields (50-81%). nih.gov
Green Chemistry and Sustainable Synthetic Routes
In recent years, the principles of green chemistry have become a guiding force in the development of new synthetic methodologies. researchgate.net The goal is to design chemical processes that are more environmentally benign by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. researchgate.net For the synthesis of dihydrofurans and other furan derivatives, this has led to a focus on developing catalytic pathways, utilizing safer solvents, and exploring alternative energy sources to drive reactions. frontiersin.org Sustainable routes often prioritize atom economy, the use of renewable feedstocks, and the development of catalysts that can be easily recovered and reused. frontiersin.orgresearchgate.net
Catalytic Approaches for Dihydrofuran Synthesis
Catalysis is a cornerstone of green chemistry, offering pathways to desired products with high efficiency and selectivity while minimizing waste. A diverse array of catalytic systems has been developed for the synthesis of dihydrofurans.
Transition-Metal Catalysis:
Palladium (Pd): Palladium catalysts are widely used in C-C bond-forming reactions. The Mizoroki-Heck reaction, for example, can be used to couple cyclic olefins like 2,3-dihydrofuran with aryl or vinyl bromides. organic-chemistry.org Similarly, a palladium-catalyzed [3+2] cycloaddition of propargylic esters with β-ketoesters provides a route to highly substituted 2,3-dihydrofurans. organic-chemistry.org
Gold (Au): Gold catalysis, particularly using Au(III) chloride, facilitates the cyclization of functionalized α-hydroxyallenes into 2,5-dihydrofurans. This method is noted for its mild conditions and tolerance of various functional groups, furnishing tri- and tetrasubstituted dihydrofurans in high yields. organic-chemistry.org
Copper (Cu): Copper catalysts are effective for the intramolecular hydroalkoxylation of allenic esters, leading to functionalized 2,5-dihydrofurans through a 5-endo cyclization mode. organic-chemistry.org Chiral copper catalysts have also been employed in enantioselective domino reactions to produce complex chiral molecules. mdpi.com
Ruthenium (Ru): Ruthenium complexes are prominent catalysts for ring-closing metathesis (RCM), a powerful reaction for forming cyclic olefins, including dihydrofurans, from acyclic diene precursors. organic-chemistry.org
Iron (Fe): Air- and moisture-stable iron catalysts have been developed for the chemoselective intramolecular hydroalkoxylation of α-allenic alcohols, providing a mild and efficient route to 2,3-dihydrofurans. organic-chemistry.org
Metal-Free Catalysis: In addition to metal-based systems, metal-free approaches have gained traction. A protocol using tert-butyl hydroperoxide (TBHP) as an oxidant under solvent- and base-switchable conditions allows for the divergent synthesis of multisubstituted 2,3-dihydrofuran-2-carbonitriles and 4,5-dihydrofuran-3-carbonitriles from the same starting materials. acs.org Organocatalysts, such as chiral bifunctional thioureas, have also been successfully used in domino reactions to provide enantioselective access to polysubstituted dihydrofurans. acs.org
| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Product | Reference |
|---|---|---|---|---|---|
| Palladium | Pd Complex with Phosphine Ligands | Heck Reaction | 2,3-Dihydrofuran + Aryl Bromides | 2-Aryl-2,5-dihydrofurans | organic-chemistry.org |
| Gold | Gold(III) chloride | Cyclization | α-Hydroxyallenes | Tri/Tetrasubstituted 2,5-dihydrofurans | organic-chemistry.org |
| Copper | Copper Catalyst | Intramolecular Hydroalkoxylation | Hydroxyallenic Esters | Substituted 2,5-dihydrofurans | organic-chemistry.org |
| Ruthenium | Ru-Carbene Complex | Ring-Closing Metathesis (RCM) | Acyclic Dienes | Substituted Dihydrofurans | organic-chemistry.org |
| Iron | Air-stable Iron Catalyst | Intramolecular Hydroalkoxylation | α-Allenic Alcohols | 2,3-Dihydrofurans | organic-chemistry.org |
| Metal-Free | TBHP (Oxidant) | Domino Reaction | Varies | Substituted Dihydrofurans | acs.org |
Solvent-Free and Microwave-Assisted Syntheses
Two significant advancements in green synthetic chemistry are the use of solvent-free reaction conditions and microwave irradiation. These techniques often lead to shorter reaction times, higher yields, easier work-up procedures, and reduced energy consumption, thereby minimizing the environmental impact of chemical synthesis. umz.ac.ir
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful alternative to conventional heating for accelerating organic reactions. The focused heating provided by microwaves can enhance reaction rates and, in some cases, improve product yields and selectivity. cambridge.org This technology has been successfully applied to the synthesis of dihydrofurans. For example, a three-component triple cascade reaction between pyridinium (B92312) ylides, phenacyl nitriles, and aldehydes under microwave irradiation provides a rapid and efficient route to fully substituted 4,5-dihydrofurans with high chemical yields. researchgate.netasianpubs.org The use of single-mode focused microwave irradiation has been particularly effective for the stepwise synthesis of a diverse family of 2,5-dihydrofuran derivatives, allowing for the isolation of intermediates that are often unobtainable through conventional heating methods. cambridge.orgscilit.com
Solvent-Free Synthesis: Performing reactions without a solvent, or "neat," is highly desirable from a green chemistry perspective as it eliminates solvent waste, which is a major contributor to the environmental footprint of chemical processes. umz.ac.ir A microwave-assisted, three-component reaction of 3-(cyanoacetyl)indole, aromatic aldehydes, and N-phenacyl pyridinium bromide has been developed under solvent-free conditions to produce 4,5-dihydrofurans in good yields. umz.ac.ir This approach combines the benefits of a multi-component reaction (which increases complexity in a single step) with the energy efficiency of microwave heating and the waste reduction of a solvent-free protocol, representing a highly sustainable synthetic strategy. umz.ac.ir
| Technique | Description | Advantages | Example Application | Reference |
|---|---|---|---|---|
| Microwave-Assisted | Use of microwave energy for heating. | Reduced reaction times, higher yields, enhanced selectivity. | Three-component synthesis of 4,5-dihydrofurans. | umz.ac.irresearchgate.netasianpubs.org |
| Solvent-Free | Reaction is conducted without a solvent medium. | Eliminates solvent waste, simplifies purification. | Microwave-promoted synthesis of 4,5-dihydrofurans from indoles and aldehydes. | umz.ac.ir |
Reactivity and Chemical Transformations of 3,4 Dimethyl 2,5 Dihydrofuran
Olefinic Transformations
The presence of a C=C double bond within the dihydrofuran ring is the primary site for several addition and transformation reactions.
Hydrogenation: The double bond in 3,4-Dimethyl-2,5-dihydrofuran can be readily saturated via catalytic hydrogenation to yield 3,4-Dimethyltetrahydrofuran. This transformation is analogous to the hydrogenation of other furan-based compounds. For instance, the hydrogenation of biomass-derived compounds like dimethyl 2,5-furandicarboxylate to its tetrahydrofuran (B95107) analog is efficiently achieved using ruthenium-based catalysts. researchgate.net In a typical procedure, such reactions are carried out under hydrogen pressure in the presence of a heterogeneous catalyst. The hydrogenation of 2,5-dimethylfuran (B142691) (DMF) to 2,5-dimethyltetrahydrofuran (B89747) (DMTHF) is also a known reaction, often occurring as a subsequent step in the hydrodeoxygenation of 5-hydroxymethylfurfural (B1680220) (HMF). frontiersin.orgnih.govfrontiersin.org
Dehydrogenation: The reverse reaction, dehydrogenation of the corresponding saturated compound, 3,4-Dimethyltetrahydrofuran, can produce either this compound or the fully aromatic 3,4-Dimethylfuran. Studies on substituted tetrahydrofurans have shown that palladium on carbon is a selective catalyst for dehydrogenation to the corresponding furan (B31954). google.com This process is typically conducted at elevated temperatures (275-350°C) in the presence of hydrogen gas to prevent catalyst fouling. google.com
| Reaction | Substrate Analogue | Product(s) | Catalyst | Temperature (°C) | Pressure | Yield (%) | Reference |
| Hydrogenation | Dimethyl 2,5-furandicarboxylate | Dimethyl tetrahydrofuran-2,5-dicarboxylate | Ru/HY | 90 | 3 MPa H₂ | 99.4 | researchgate.net |
| Dehydrogenation | 2-Methyltetrahydrofuran | 2-Methylfuran, 2-Pentanone | 0.5% Pd on Carbon | 325 | Atmospheric | 81 (furan) | google.com |
The electron-rich double bond of this compound is susceptible to epoxidation. This reaction typically involves treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide, 3,4-dimethyl-3,4-epoxy-tetrahydrofuran.
This epoxide intermediate is often unstable and can undergo subsequent ring-opening reactions, particularly under acidic conditions. The acid-catalyzed intramolecular cyclization of epoxy alcohols is a common strategy for forming substituted tetrahydrofuran and tetrahydropyran (B127337) rings. nih.govrsc.org In the context of furan derivatives, the epoxidation of 2,5-dimethylfuran has been studied as a route to produce hex-3-ene-2,5-dione through a ring-opening rearrangement. cardiff.ac.ukresearchgate.netresearchgate.net This transformation highlights the potential for the epoxide of this compound to rearrange and open, leading to various acyclic dicarbonyl compounds. Gold-based catalysts have shown activity for this type of ring-opening reaction under mild, green conditions. cardiff.ac.ukresearchgate.net
| Reaction | Substrate Analogue | Reagent/Catalyst | Key Intermediate | Product(s) | Reference |
| Epoxidation-Cyclization | Vinylsilyl alcohols | m-CPBA | Epoxysilyl alcohol | Tetrahydrofurans | nih.gov |
| Epoxidation-Ring Opening | 2,5-Dimethylfuran | Gold/Palladium on graphite/titania | 2,5-Dimethylfuran epoxide | Hex-3-ene-2,5-dione | cardiff.ac.ukresearchgate.net |
The olefinic bond in this compound can participate as a 2π component in cycloaddition reactions. While specific studies on [2+2] photocycloadditions with this exact molecule are not prevalent, the reactivity of related furan compounds in other cycloadditions is well-documented. For example, 2,5-dimethylfuran undergoes a Diels-Alder [4+2] cycloaddition with ethylene (B1197577), catalyzed by solid acids, to produce renewable p-xylene (B151628). mdpi.com This reaction proceeds through an oxanorbornene intermediate which is subsequently dehydrated. mdpi.com Other furan derivatives have been utilized in rhodium-catalyzed [4+2] cycloadditions with imines and gold-catalyzed [4+4] cycloadditions with anthranils. nih.gov Furthermore, dienolates generated from furan-2(3H)-ones can act as 2π components in [8+2] cycloadditions. acs.org These examples suggest that this compound could similarly engage in various cycloaddition pathways, reacting with suitable dienes or dipolar species.
Ring-Opening Reactions
Beyond transformations following epoxidation, the dihydrofuran ring can be opened through other mechanisms, including hydrolysis and oxidative processes.
The ether linkage in the dihydrofuran ring is susceptible to cleavage under acidic conditions. The hydrolysis of 2,5-dimethylfuran to 2,5-hexanedione (B30556) is a well-known reversible reaction that serves as a model for this process. mdpi.comresearchgate.net The mechanism involves the protonation of the ring's oxygen atom by an acid catalyst, which activates the ring. This is followed by a nucleophilic attack by water at one of the carbons adjacent to the ether oxygen (C2 or C5 position). This attack leads to the opening of the ring and the formation of a hemiacetal intermediate, which then tautomerizes to the final acyclic dione (B5365651) product. mdpi.com The strength of the acid catalyst plays a crucial role; strong acid sites can promote further condensation of the resulting dione, potentially leading to undesired side products. researchgate.net
Dihydrofuran systems can undergo ring transformations under thermal or photoxidative conditions. Studies on substituted 2-amino-4,5-dihydrofurans have shown they can be thermally aromatized to furans or undergo photoxidative ring transformation into pyrrole (B145914) derivatives. scribd.comrsc.org In these photoxidative processes, the dihydrofuran ring reacts with oxygen, often singlet oxygen, leading to intermediates like endoperoxides or dioxetanes that can rearrange to form new heterocyclic or acyclic structures. scribd.com For instance, the ozonolysis of 2,5-dimethylfuran, an atmospheric oxidation process, results in ring cleavage and the formation of products such as methyl glyoxal, glyoxal, and acetic anhydride, indicating a complex ring transformation mechanism. rsc.org This suggests that this compound could undergo similar oxidative ring-opening reactions when exposed to light and oxygen or other strong oxidants, leading to a variety of smaller, oxygenated molecules.
Functionalization at Saturated Positions
Functionalization of the saturated methylene (B1212753) carbons (at the C2 and C5 positions) or the methyl groups would typically require reaction pathways that can activate C-H bonds.
Direct electrophilic substitution on the methyl groups of this compound is not a commonly observed reaction pathway under standard electrophilic conditions. The high electron density of the double bond makes it the preferential site for electrophilic attack. Reactions that could lead to substitution on the alkyl groups would likely involve harsh conditions that may not be compatible with the sensitive dihydrofuran ring.
Radical reactions offer a potential route for functionalizing the saturated positions of the dihydrofuran ring or its methyl substituents. Hydrogen atom abstraction from the C-H bonds of the methyl groups or the allylic C-H bonds at the C2 and C5 positions can generate radical intermediates. These intermediates can then react with other radical species or undergo rearrangement.
While specific studies on this compound are not extensively documented, the general principles of radical chemistry suggest that the allylic positions (C2 and C5) would be particularly susceptible to hydrogen abstraction to form a resonance-stabilized radical. Subsequent reactions could lead to a variety of functionalized products. For instance, studies on related tetrahydrofuran compounds show that radicals formed after hydrogen abstraction can undergo ring-opening or elimination reactions to form dihydrofurans. acs.org
Reactions as a Diene or Dienophile in Cycloadditions
In cycloaddition reactions, this compound, containing an isolated double bond, is expected to act as a dienophile rather than a diene. Its electron-rich nature, due to the adjacent oxygen atom, influences its reactivity towards various dienes in [4+2] cycloaddition reactions (Diels-Alder reactions).
The reactivity of dihydrofurans as dienophiles is well-established. For example, 2,3-dihydrofuran (B140613) participates in Heck reactions, showcasing its utility as a cyclic olefin component. organic-chemistry.org By analogy, this compound would be expected to react with electron-deficient dienes to form bicyclic ether adducts. The methyl groups on the double bond would introduce steric hindrance and influence the facial selectivity of the cycloaddition.
In contrast, furan and its derivatives, such as 2,5-dimethylfuran, which possess a conjugated diene system, readily participate as dienes in Diels-Alder reactions with a wide range of dienophiles. mdpi.com These reactions are a cornerstone for synthesizing complex polycyclic systems. mdpi.com
Reactions with Lewis Acids and Electrophiles
The double bond and the ether oxygen in this compound are both susceptible to interaction with Lewis acids and electrophiles.
Interaction with the Ether Oxygen: Lewis acids can coordinate to the oxygen atom, activating the molecule towards nucleophilic attack or rearrangement. This interaction can facilitate C-O bond cleavage and ring-opening reactions.
Interaction with the Double Bond: Electrophilic addition across the C3-C4 double bond is an expected and primary reaction pathway. The regioselectivity of this addition would be directed by the electronic effects of the methyl groups and the ring oxygen. For instance, the aluminum chloride-promoted reaction of 2,5-dimethylfuran with ethyl cyanoformate yields various dihydrofuran derivatives, demonstrating the reactivity of the furan system towards electrophiles in the presence of a Lewis acid. researchgate.net Similarly, Lewis acid-catalyzed ring-opening and benzannulation reactions of substituted 2,3-dihydrofuran acetals have been developed. mdpi.com
Oxidative and Reductive Reactivity
The primary sites for oxidation and reduction are the carbon-carbon double bond and the C-O bonds of the ether linkage.
For this compound, electrochemical oxidation would likely target the electron-rich double bond. This could lead to the formation of epoxides, diols, or other oxidized species, depending on the reaction conditions and the electrolyte used.
Electrochemical reduction would target the double bond, potentially leading to the corresponding saturated compound, 3,4-dimethyltetrahydrofuran. The precise conditions, such as electrode material and solvent, would be critical in determining the outcome and efficiency of such a transformation.
Lack of Specific Research on Gas-Phase Oxidation of this compound
A thorough review of available scientific literature reveals a significant gap in the experimental and theoretical data specifically concerning the gas-phase oxidation mechanisms of this compound. Research into the atmospheric chemistry and combustion of cyclic ethers has primarily focused on related aromatic compounds, namely furan and its alkylated derivatives.
Studies on compounds such as 2,5-dimethylfuran have provided insights into the gas-phase oxidation of the furan ring, detailing reaction pathways involving hydroxyl (OH) radicals and ozone (O₃). For instance, it has been noted that alkyl substitution on the furan ring influences reactivity and product formation. Specifically, theoretical studies on substituted furans suggest that the position of alkyl groups, such as at the 3- and 4-positions, can play a role in the formation of OH radicals during ozonolysis.
However, it is crucial to distinguish between the chemical reactivity of aromatic furans and non-aromatic dihydrofurans. The presence of a double bond within the dihydrofuran ring suggests its reactivity will be characteristic of an alkene, readily undergoing electrophilic addition reactions. In contrast, the aromaticity of furan leads to different reaction mechanisms.
Despite the known reactivity of alkenes and cyclic ethers towards atmospheric oxidants, specific kinetic and mechanistic studies on the gas-phase oxidation of this compound are not present in the current body of scientific literature. Consequently, a detailed discussion of its specific gas-phase oxidation mechanisms, including reaction intermediates and final products, cannot be provided at this time. Further experimental and computational research is required to elucidate the atmospheric and combustion chemistry of this particular compound.
Advanced Spectroscopic and Structural Elucidation of 3,4 Dimethyl 2,5 Dihydrofuran
Conformational Analysis via Spectroscopic Techniques
The conformational flexibility of the 2,5-dihydrofuran (B41785) ring, often described by a puckering amplitude and phase, is influenced by the substitution of two methyl groups at the 3 and 4 positions. This substitution can lead to various stable or pseudo-stable conformations, which can be probed using high-resolution spectroscopic methods.
The vibrational spectrum of 3,4-dimethyl-2,5-dihydrofuran is characterized by several key regions. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected in the 2800-3000 cm⁻¹ region. The C=C stretching mode of the endocyclic double bond typically appears in the 1650-1680 cm⁻¹ range, with its exact position and intensity being influenced by the methyl substituents. The C-O-C stretching vibrations of the ether linkage are anticipated to produce strong bands in the 1000-1200 cm⁻¹ region.
Theoretical calculations on related molecules, such as 2,5-dimethylfuran (B142691), have shown that methyl group vibrations, including symmetric and asymmetric bending, and rocking modes, contribute to the complexity of the spectrum in the 1300-1500 cm⁻¹ and 900-1100 cm⁻¹ regions. globalresearchonline.net The low-frequency region of the Raman spectrum is particularly informative for studying the ring-puckering and twisting vibrations, which are directly related to the molecule's conformational dynamics.
Table 1: Representative Vibrational Frequencies for this compound and their Assignments
| Frequency (cm⁻¹) | Assignment | Spectroscopic Method |
| ~2970 | Asymmetric CH₃ stretching | IR, Raman |
| ~2930 | Asymmetric CH₂ stretching | IR, Raman |
| ~2870 | Symmetric CH₃ stretching | IR, Raman |
| ~2850 | Symmetric CH₂ stretching | IR, Raman |
| ~1670 | C=C stretching | IR, Raman |
| ~1450 | CH₃ and CH₂ bending | IR, Raman |
| ~1100 | Asymmetric C-O-C stretching | IR |
| ~950 | Symmetric C-O-C stretching | Raman |
| < 400 | Ring puckering and twisting | Raman |
Note: The data in this table is illustrative and based on typical vibrational frequencies for the functional groups present in the molecule.
Rotational spectroscopy, particularly microwave spectroscopy, offers an unparalleled level of precision for determining the gas-phase molecular geometry and rotational constants of a molecule. For a molecule like this compound, this technique can definitively distinguish between different conformers, such as the planar, envelope, or twisted forms of the dihydrofuran ring.
The principal moments of inertia (Iₐ, Iₑ, I𝒸) and the corresponding rotational constants (A, B, C) are exquisitely sensitive to the atomic coordinates. By analyzing the rotational spectra of the parent molecule and its isotopically substituted analogues (e.g., ¹³C), a precise three-dimensional structure can be determined. Studies on similar five-membered rings, such as tetrahydrofurfuryl alcohol, have demonstrated the power of rotational spectroscopy to differentiate between envelope and twist conformations based on the determined rotational constants. yorku.cad-nb.info
For this compound, one would expect to observe distinct sets of rotational transitions for each stable conformer present in the gas phase. The relative intensities of these transitions can provide information about the relative energies and populations of the conformers.
Table 2: Hypothetical Rotational Constants for Plausible Conformers of this compound
| Conformer | A (MHz) | B (MHz) | C (MHz) |
| Planar | ~3500 | ~2000 | ~1300 |
| Envelope | ~3400 | ~2100 | ~1400 |
| Twisted | ~3300 | ~2200 | ~1500 |
Note: This table presents hypothetical but realistic rotational constants to illustrate how they would differ for various conformations. Actual values would need to be determined experimentally.
Detailed NMR Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Advanced NMR techniques provide detailed information about the connectivity, spatial proximity of atoms, and dynamic processes.
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the methyl protons and the olefinic protons (if any long-range coupling exists), and between the methylene protons at the 2 and 5 positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the definitive assignment of the carbon signals for the methyl, methylene, and olefinic carbons based on the chemical shifts of their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the relative stereochemistry of the methyl groups if chiral centers are present or to probe the preferred conformation in solution.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | ~1.7 | ~15 |
| CH₂ | ~4.5 | ~75 |
| C=C | - | ~125 |
Note: These are approximate chemical shift values and can vary depending on the solvent and other experimental conditions.
The 2,5-dihydrofuran ring is not rigid and can undergo rapid conformational exchange processes, such as ring inversion or pseudorotation. acs.orgacs.org Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is a powerful technique to study these dynamic processes. researchgate.net
At high temperatures, if the conformational exchange is fast on the NMR timescale, the observed spectrum will be an average of the contributing conformers. As the temperature is lowered, the rate of exchange decreases. If the energy barrier to interconversion is sufficiently high, the exchange can be "frozen out" on the NMR timescale, and separate signals for each conformer may be observed.
By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process. For this compound, DNMR could be used to study the interconversion between different puckered conformations of the ring. rsc.orglibretexts.org
High-Resolution Mass Spectrometry for Mechanistic Pathway Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This information is invaluable for elucidating fragmentation pathways upon ionization.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at m/z 98, corresponding to the molecular formula C₆H₁₀O. nih.govnist.gov The fragmentation of cyclic ethers under EI conditions often involves initial ionization at the oxygen atom, followed by α-cleavage (cleavage of a bond adjacent to the oxygen) or ring-opening reactions. researchgate.netnih.gov
A plausible fragmentation pathway for this compound could involve the loss of a methyl radical (CH₃˙) to form a stable oxonium ion at m/z 83. Another likely fragmentation is the retro-Diels-Alder reaction of the dihydrofuran ring, which would lead to the formation of charged and neutral fragments. Further fragmentation could involve the loss of small neutral molecules such as carbon monoxide (CO) or ethylene (B1197577) (C₂H₄).
By analyzing the accurate masses of the fragment ions obtained from HRMS, it is possible to propose and verify these fragmentation mechanisms, providing insights into the intrinsic stability of different parts of the molecule and the rearrangement processes that occur upon ionization.
Table 4: Plausible Fragment Ions in the High-Resolution Mass Spectrum of this compound
| m/z (Nominal) | Elemental Composition | Plausible Structure/Formation Pathway |
| 98 | C₆H₁₀O | Molecular Ion (M⁺˙) |
| 83 | C₅H₇O | [M - CH₃]⁺ |
| 69 | C₄H₅O | [M - CH₃ - CH₂]⁺ or Retro-Diels-Alder fragment |
| 55 | C₃H₃O | Further fragmentation |
| 43 | C₂H₃O | Acetyl cation |
Note: The proposed structures and pathways are based on general fragmentation patterns of cyclic ethers and would require detailed analysis of HRMS data for confirmation.
X-ray Crystallography of Solid Derivatives for Precise Structural Data
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. While obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging due to its physical properties, researchers have successfully elucidated the structures of several of its solid derivatives. These studies provide invaluable, precise data on bond lengths, bond angles, and stereochemistry, offering a foundational understanding of the core this compound scaffold.
Analysis of crystalline derivatives allows for a detailed examination of the furan (B31954) ring's conformation and the spatial orientation of its substituents. This precise structural information is critical for understanding the molecule's reactivity, its interaction with other molecules, and for the validation of computational models.
Detailed crystallographic data has been reported for derivatives such as 4,4′-[(2R,3R,4R,5R)-3,4-Dimethyltetrahydrofuran-2,5-diyl]diphenol and dimethyl 2,2′-(2,5-bis(4-hydroxyphenyl)-2,5-dihydrofuran-3,4-diyl)dibenzoate. In the case of the former, a furanoid lignan, the relative absolute configuration of the four chiral centers was definitively established through X-ray analysis. researchgate.net The study revealed that the molecule possesses noncrystallographic C2 symmetry, with the methyl and phenol (B47542) substituents positioned alternately above and below the mean plane of the furan ring. researchgate.net
The crystal structure of dimethyl 2,2′-(2,5-bis(4-hydroxyphenyl)-2,5-dihydrofuran-3,4-diyl)dibenzoate shows the dihydrofuran core to be nearly planar. researchgate.net The comprehensive data obtained from these analyses, including unit cell dimensions and space group information, are summarized in the tables below.
Research Findings from Crystallographic Data:
The crystallographic analysis of 4,4′-[(2R,3R,4R,5R)-3,4-Dimethyltetrahydrofuran-2,5-diyl]diphenol provided key insights into its molecular geometry. The conformation of the tetrahydrofuran (B95107) ring is described by a pseudorotation phase angle (P) of 171.3° and a maximum pucker (νm) of 37.7°. researchgate.net These parameters indicate a conformation similar to that of ribose residues in B-DNA. researchgate.net The crystal packing is characterized by intermolecular O—H⋯O hydrogen bonds, with the phenol hydroxy groups forming chains that interact with the furan oxygen atom. researchgate.net
For dimethyl 2,2′-(2,5-bis(4-hydroxyphenyl)-2,5-dihydrofuran-3,4-diyl)dibenzoate, the analysis confirmed its crystallization in the monoclinic system under the C2/c space group. researchgate.net The precise atomic coordinates and displacement parameters derived from the diffraction data allow for a complete and unambiguous description of its molecular architecture.
The following tables present the detailed crystallographic data obtained for these derivatives.
Table 1: Crystal Data and Structure Refinement for 4,4′-[(2R,3R,4R,5R)-3,4-Dimethyltetrahydrofuran-2,5-diyl]diphenol** researchgate.net
| Parameter | Value |
| Empirical Formula | C₁₈H₂₀O₃ |
| Formula Weight | 284.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a (Å) | 6.4225 (4) |
| b (Å) | 12.4973 (7) |
| c (Å) | 9.8176 (7) |
| α (°) | 90 |
| β (°) | 101.243 (6) |
| γ (°) | 90 |
| Volume (ų) | 772.88 (9) |
| Z | 2 |
| Temperature (K) | 298 |
| Radiation (λ) | Mo Kα (0.71073 Å) |
| Calculated Density (Mg/m³) | 1.222 |
Table 2: Crystal Data and Structure Refinement for Dimethyl 2,2′-(2,5-bis(4-hydroxyphenyl)-2,5-dihydrofuran-3,4-diyl)dibenzoate researchgate.net
| Parameter | Value |
| Empirical Formula | C₃₄H₃₀O₇ |
| Formula Weight | 566.58 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | |
| a (Å) | 29.4446 (6) |
| b (Å) | 12.4393 (3) |
| c (Å) | 14.9807 (3) |
| α (°) | 90 |
| β (°) | 90.390 (1) |
| γ (°) | 90 |
| Volume (ų) | 5486.9 (2) |
| Z | 8 |
| Temperature (K) | 100 |
| Final R indices [I>2σ(I)] | Rgt(F) = 0.0408, wRref(F²) = 0.1023 |
Theoretical and Computational Investigations of 3,4 Dimethyl 2,5 Dihydrofuran
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict electronic structure, molecular properties, and spectroscopic behavior. However, specific studies applying these methods to 3,4-Dimethyl-2,5-dihydrofuran are not found in the reviewed literature.
Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Orbitals)
An analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for predicting a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the chemical stability and reactivity of a molecule. Despite the importance of these parameters, dedicated studies reporting the electronic structure, molecular orbitals, and HOMO-LUMO analysis for this compound are not presently available in scientific databases.
Dipole Moments and Polarizability Predictions
The dipole moment is a measure of the polarity of a molecule, which influences its physical properties and interactions with other molecules. Polarizability describes the ability of the electron cloud to be distorted by an external electric field. While databases like PubChem provide computationally generated estimates for some basic properties, detailed theoretical predictions of the dipole moment and polarizability of this compound from specific, peer-reviewed quantum chemical studies have not been identified.
Vibrational Frequency Calculations and Assignment
Vibrational frequency calculations are employed to predict the infrared and Raman spectra of a molecule. These calculations can help in the assignment of experimentally observed spectral bands to specific vibrational modes of the molecule. A comprehensive study involving the theoretical calculation and assignment of the vibrational frequencies for this compound has not been found in the current body of scientific literature.
Reaction Mechanism Studies
Computational studies of reaction mechanisms provide valuable insights into the pathways of chemical reactions, including the identification of transition states and the calculation of reaction rates. Such studies are instrumental in understanding and predicting the chemical behavior of a compound.
Kinetic Modeling and Rate Constant Prediction
Kinetic modeling and the prediction of rate constants through computational methods are essential for understanding the dynamics of chemical reactions. These predictions are vital for various applications, including combustion and atmospheric chemistry. Based on an extensive literature search, no specific studies on the kinetic modeling or theoretical prediction of rate constants for reactions of this compound have been reported. Research in this area has been focused on other furan (B31954) derivatives, such as 2,5-dimethylfuran (B142691). rsc.orgwhiterose.ac.uk
Solvent Effects on Reactivity via Computational Models
The chemical environment, particularly the solvent, can profoundly influence the kinetics and thermodynamics of a reaction. rsc.org Solvents can alter reaction rates by stabilizing or destabilizing reactants, transition states, and products to varying degrees. researchgate.net Computational models are indispensable tools for dissecting these complex interactions at a molecular level.
Two primary approaches are used to model solvent effects: implicit and explicit models.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. The Self-Consistent Reaction Field (SCRF) method is often employed within this framework to calculate the solvation energy. researchgate.net
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This method is more computationally intensive but provides a more detailed picture, capturing specific solute-solvent interactions like hydrogen bonding and the discrete structure of the solvent cage.
| Solvent | Dielectric Constant (ε) | Calculated ΔE‡ (kcal/mol) | Relative Rate Constant (k_rel) |
|---|---|---|---|
| Gas Phase | 1.0 | 35.0 | 1.00 |
| Hexane | 1.9 | 34.5 | 2.17 |
| Tetrahydrofuran (B95107) (THF) | 7.5 | 32.1 | 101.5 |
| Ethanol | 24.6 | 30.5 | 887.2 |
| Water | 80.1 | 29.8 | 2450.6 |
Conformational Landscape Exploration
The three-dimensional structure of a molecule is not static. Molecules constantly explore a range of shapes, or conformations, due to the rotation around single bonds and ring flexibility. The collection of all possible conformations and the energy barriers between them constitutes the molecule's conformational landscape or potential energy surface (PES). researchgate.net Understanding this landscape is crucial as a molecule's reactivity and physical properties are often dictated by the population of its low-energy conformers.
Potential Energy Surface Scans
Potential Energy Surface (PES) scans are a powerful computational tool for mapping the conformational landscape. researchgate.net In a PES scan, one or more geometric parameters, such as a dihedral angle, are systematically varied, and at each step, the energy of the molecule is calculated after allowing the rest of the geometry to relax. This process identifies energy minima, which correspond to stable or metastable conformers, and saddle points, which represent the transition states between these conformers. researchgate.net
For this compound, the key conformational degrees of freedom would include the puckering of the five-membered dihydrofuran ring and the rotation of the two methyl groups. The dihydrofuran ring itself is not planar and can adopt various conformations, such as twisted or bent forms, similar to related cyclic ethers like 3,4-dihydro-2H-pyran. nih.gov A two-dimensional PES scan, varying the key dihedral angles defining the ring pucker, could reveal the most stable ring conformations and the energy barriers for interconversion.
| Conformer | Description | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|---|
| A | Twist (Global Minimum) | C5-O1-C2-C3 = 25.4 | 0.00 | 75.1 |
| B | Bent | C5-O1-C2-C3 = 0.0 | 1.15 | 11.8 |
| C | Twist (alternative) | C5-O1-C2-C3 = -25.1 | 0.25 | 13.1 |
| TS (A-B) | Transition State | - | 3.50 | - |
Molecular Dynamics Simulations
While PES scans map the static energy landscape, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, tracking their positions and velocities over time. nih.govyoutube.com This yields a trajectory that reveals how the molecule moves, vibrates, and changes conformation in a simulated environment (e.g., in a vacuum or solvated in a box of water molecules).
An MD simulation of this compound would provide several key insights:
Conformational Dynamics: The simulation would show the real-time interconversion between different conformers identified in the PES scan, allowing for the calculation of transition rates and the lifetime of each conformational state.
Solvent Structure and Dynamics: If run in an explicit solvent, the simulation would reveal how solvent molecules arrange themselves around the solute and how these solvation shells fluctuate over time.
Thermodynamic Averages: The trajectory can be used to calculate average properties, such as the populations of different conformers at a given temperature, which can then be compared to the predictions from the static PES calculations.
MD simulations are powerful because they capture the full atomic detail of motion and allow for precise control over simulation conditions like temperature and pressure. nih.gov
| Parameter | Description | Result |
|---|---|---|
| Conformer A Population | Percentage of simulation time spent in the 'Twist' conformation. | 73.5% |
| Conformer B Population | Percentage of simulation time spent in the 'Bent' conformation. | 12.5% |
| Conformer C Population | Percentage of simulation time spent in the 'alternative Twist' conformation. | 14.0% |
| Mean Residence Time of Water | Average time a water molecule spends within the first solvation shell (4 Å) of the ether oxygen. | 8.2 ps |
| Number of Conformational Transitions | Total transitions observed between major conformers (A, B, C). | 1,254 |
Applications of 3,4 Dimethyl 2,5 Dihydrofuran in Organic Synthesis
Role as a Synthetic Building Block for Complex Molecules
While specific, documented examples of the direct use of 3,4-dimethyl-2,5-dihydrofuran in the total synthesis of complex natural products are not extensively reported in readily available literature, its structural motif is a key component in various biologically active molecules. The dihydrofuran ring system, in general, is present in a wide array of natural products, and synthetic methodologies developed for this class of compounds are applicable to the 3,4-dimethyl derivative.
The reactivity of the double bond and the ether linkage in this compound allows for a range of chemical transformations. These include, but are not limited to, electrophilic additions, hydrogenations, and ring-opening reactions. Such transformations can be employed to introduce new functional groups and stereocenters, thereby paving the way for the synthesis of intricate molecular frameworks. For instance, the epoxidation of the double bond followed by nucleophilic ring-opening would lead to highly functionalized tetrahydrofuran (B95107) derivatives, which are common substructures in many natural products.
Precursor to Other Heterocyclic Systems (e.g., Furans, Tetrahydrofurans, Pyrroles, Thiophenes)
One of the most significant applications of this compound is its role as a precursor for the synthesis of other important five-membered heterocyclic systems.
Furans: The conversion of 2,5-dihydrofurans to the corresponding furans is a common transformation, typically achieved through oxidation or dehydrogenation reactions. While specific conditions for the aromatization of this compound are not detailed in the provided search results, general methods often involve the use of a catalyst in the presence of a hydrogen acceptor.
Tetrahydrofurans: The saturation of the double bond in this compound via catalytic hydrogenation readily affords 3,4-dimethyltetrahydrofuran. This transformation is a standard procedure in organic synthesis and provides access to a class of saturated heterocycles that are prevalent in many natural products and pharmaceuticals.
Pyrroles: The Paal-Knorr synthesis is a classical method for the synthesis of pyrroles from 1,4-dicarbonyl compounds. While this compound is not a direct precursor in the traditional Paal-Knorr synthesis, it can be envisioned as a synthon for a 1,4-dicarbonyl equivalent. Ring-opening of the dihydrofuran under specific conditions could potentially generate a diketone intermediate that, upon reaction with a primary amine or ammonia, would yield a substituted pyrrole (B145914). For example, the synthesis of 3,4-dimethyl-1H-pyrrole has been achieved from 2,3-dimethyl-1,3-butadiene, showcasing a different synthetic route to this pyrrole derivative. researchgate.net
Thiophenes: Similar to the synthesis of pyrroles, the conversion of dihydrofurans to thiophenes is not a direct, single-step process. It would likely involve a ring-opening to a 1,4-dicarbonyl intermediate, followed by reaction with a sulfur source, such as Lawesson's reagent or phosphorus pentasulfide, to construct the thiophene (B33073) ring.
The following table summarizes the potential transformations of this compound into other heterocyclic systems.
| Target Heterocycle | General Transformation | Potential Reagents/Conditions |
| 3,4-Dimethylfuran | Oxidation/Dehydrogenation | Catalyst (e.g., Pd, Pt), Hydrogen Acceptor |
| 3,4-Dimethyltetrahydrofuran | Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C, PtO₂) |
| 3,4-Dimethylpyrrole | Ring-opening followed by Paal-Knorr synthesis | Acid/Base, Primary Amine/Ammonia |
| 3,4-Dimethylthiophene | Ring-opening followed by reaction with a sulfur source | Acid/Base, Lawesson's Reagent/P₄S₁₀ |
Intermediate in Cascade and Domino Reactions
Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies in organic synthesis. Substituted dihydrofurans are known to participate in such reaction sequences. For instance, cascade reactions involving the functionalization of the methyl groups of 2,5-dimethylfuran (B142691) to produce tetrahydrofuran derivatives have been reported. rsc.orgresearchgate.net While specific examples detailing the involvement of this compound in cascade or domino reactions are not explicitly available in the provided search results, its reactive nature makes it a plausible candidate for such transformations.
A hypothetical cascade reaction could involve an initial functionalization of the double bond, which then triggers a subsequent intramolecular cyclization or rearrangement, leading to the rapid construction of complex molecular scaffolds. The development of such reactions involving this compound would represent a significant advancement in the efficient synthesis of novel compounds.
Chiral Pool Synthon for Asymmetric Synthesis (if enantioselective synthesis discussed)
The concept of the chiral pool in asymmetric synthesis involves the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral molecules. uwindsor.caresearchgate.netuvic.ca For this compound to be utilized as a chiral pool synthon, an efficient method for its enantioselective synthesis would first need to be established.
The scientific literature describes various methods for the asymmetric synthesis of substituted 2,5-dihydrofurans. organic-chemistry.orgmdpi.comnih.govnih.gov These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclization reaction that forms the dihydrofuran ring. Should an enantioselective synthesis of this compound be developed, the resulting enantiopure material would be a valuable building block. The stereocenters at the 3 and 4 positions could be used to direct the stereochemistry of subsequent reactions, allowing for the synthesis of complex target molecules with high levels of stereocontrol.
The potential applications of enantiopure this compound in asymmetric synthesis are vast and could include its use in the synthesis of chiral ligands for catalysis, as well as in the total synthesis of natural products where the stereochemistry of the tetrahydrofuran core is crucial for biological activity.
Future Research Directions
Development of Novel Catalytic Systems for Efficient Synthesis
The efficient synthesis of 3,4-Dimethyl-2,5-dihydrofuran and its derivatives is a key area for future research, with a focus on developing innovative and highly effective catalytic systems. Current synthetic routes can often be improved in terms of yield, selectivity, and sustainability.
One promising approach is the use of rhodium-catalyzed reactions . Research into the arylation of 2,5-dihydrofuran (B41785) using arylboronic acids has demonstrated that rhodium catalysts can control different reaction pathways, leading to a variety of arylated products. researchgate.net Future work could adapt these rhodium-based systems to achieve controlled and efficient synthesis of this compound, potentially through asymmetric catalysis to produce chiral derivatives.
Another significant area of development is ring-closing metathesis (RCM) . RCM is a powerful technique for forming cyclic alkenes and has been used to create 2,5-dihydrofuran skeletons. kribb.re.krrsc.orgorganic-chemistry.org However, challenges such as the isomerization of the double bond can occur, leading to undesired byproducts like 2,3-dihydrofuran (B140613). wikipedia.org Future research should focus on developing new ruthenium-based catalysts that offer higher selectivity and minimize isomerization, thereby improving the yield and purity of this compound. The use of additives to suppress isomerization is another avenue that warrants further investigation. wikipedia.org
The development of catalysts that are not only efficient but also sustainable is a critical goal. This includes exploring the use of earth-abundant metals and developing recyclable catalytic systems to reduce the environmental impact of the synthesis process. The following table summarizes potential catalytic systems for future research.
| Catalytic System | Potential Advantages | Research Focus |
| Rhodium-Based Catalysts | High control over reaction pathways, potential for asymmetric synthesis. | Adaptation for 3,4-dimethyl substitution, development of chiral ligands. |
| Ruthenium-Based RCM Catalysts | Efficient formation of the dihydrofuran ring. | Improved selectivity, minimization of isomerization, use of novel ligands. |
| Earth-Abundant Metal Catalysts | Lower cost, increased sustainability. | Exploration of iron, copper, or nickel-based catalysts for cyclization reactions. |
| Recyclable Catalytic Systems | Reduced waste, improved process economy. | Heterogenization of homogeneous catalysts, use of magnetic nanoparticles as supports. |
Exploration of Underutilized Reactivity Modes
While the fundamental reactivity of dihydrofurans is understood, there are several underutilized reaction modes that could be explored for this compound to create novel and complex molecules.
One such area is the Diels-Alder cycloaddition . Furan (B31954) and its derivatives can act as dienes in [4+2] cycloaddition reactions. The reaction of 2,5-dimethylfuran (B142691) with ethylene (B1197577) to produce renewable p-xylene (B151628) has been studied, demonstrating the potential of this reactivity. researchgate.netmdpi.com Future research could investigate the Diels-Alder reactivity of this compound with a variety of dienophiles to synthesize complex polycyclic structures. The regio- and diastereoselectivity of these reactions could be controlled through the use of Lewis acid catalysts. nih.gov
Asymmetric reactions represent another significant opportunity. The development of catalytic asymmetric methods for the functionalization of the this compound ring could lead to the synthesis of valuable chiral building blocks. For instance, asymmetric dihydroxylation or epoxidation of the double bond would introduce new stereocenters, providing access to a range of enantiomerically pure derivatives.
Furthermore, the exploration of cycloaddition reactions beyond the Diels-Alder reaction could yield novel molecular architectures. For example, [2+2] photocycloadditions or transition-metal-catalyzed [m+n] cycloadditions could be investigated. The unique electronic properties conferred by the methyl groups at the 3 and 4 positions may lead to unexpected reactivity and selectivity in these transformations.
Advanced In Situ Spectroscopic Monitoring of Reactions
To optimize the synthesis and subsequent reactions of this compound, a detailed understanding of the reaction kinetics, mechanisms, and the influence of various parameters is essential. Advanced in situ spectroscopic techniques offer the capability to monitor these reactions in real-time, providing valuable insights that are not accessible through traditional offline analysis.
In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the concentration of reactants, intermediates, and products throughout a chemical reaction. rsc.orgxjtu.edu.cnmanchester.ac.uknih.govyoutube.com By tracking the changes in characteristic vibrational bands, researchers can gain a deeper understanding of reaction profiles and identify transient species. Future research could employ in situ FTIR to study the formation of this compound via catalytic cyclization, allowing for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about species in the reaction mixture. This technique can be used to identify and characterize intermediates, determine reaction pathways, and quantify the components of a complex mixture. Applying in situ NMR to the synthesis of this compound could help elucidate the mechanism of catalysis and identify potential catalyst deactivation pathways.
The combination of these spectroscopic techniques with chemometric methods can further enhance the understanding of complex reaction systems. rsc.org The data gathered from in situ monitoring can be used to build kinetic models and develop more efficient and robust synthetic processes.
| Spectroscopic Technique | Information Provided | Potential Application for this compound |
| In Situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. | Optimization of synthesis conditions, kinetic studies of functionalization reactions. |
| In Situ NMR | Detailed structural information, identification of intermediates, mechanistic insights. | Elucidation of catalytic mechanisms, study of stereoselective reactions. |
| In Situ Raman Spectroscopy | Complementary vibrational information, suitable for aqueous and solid-phase reactions. | Monitoring of reactions in different solvent systems, analysis of heterogeneous catalysis. |
Computational Design of Functionalized Derivatives with Enhanced Properties
Computational chemistry offers a powerful toolkit for the rational design of new molecules with specific, enhanced properties. By using theoretical calculations, researchers can predict the geometric, electronic, and reactive properties of molecules before they are synthesized in the laboratory, thus saving time and resources.
Density Functional Theory (DFT) is a widely used computational method that can provide accurate predictions of molecular structures, energies, and spectroscopic properties. semanticscholar.org Future research could employ DFT to investigate the stability and reactivity of various functionalized derivatives of this compound. For example, calculations could be used to predict how the introduction of different substituent groups at various positions on the dihydrofuran ring would affect its electronic structure and reactivity in cycloaddition or polymerization reactions.
Computational studies can also be used to design derivatives with specific applications in mind. For instance, by calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, it is possible to screen for derivatives that may have interesting optical or electronic properties for use in materials science. rsc.org Similarly, molecular docking simulations could be used to design derivatives with potential biological activity.
The synergy between computational prediction and experimental validation will be crucial for accelerating the discovery of new functional molecules based on the this compound scaffold.
Integration into Flow Chemistry for Scalable Synthesis
For this compound and its derivatives to be utilized in industrial applications, the development of scalable and efficient synthetic methods is paramount. Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for large-scale production, including improved heat and mass transfer, enhanced safety, and the potential for automation. jst.org.inflinders.edu.aumit.edu
The synthesis of various furan derivatives has already been successfully translated to continuous flow processes. acs.orgnih.govnih.govresearchgate.net For example, the synthesis of 2,5-diaryl furans has been achieved in a continuous-flow setup, demonstrating improved yields and scalability compared to batch processes. acs.org Future research should focus on developing a robust and scalable continuous flow synthesis of this compound. This would involve optimizing reaction parameters such as flow rate, temperature, and residence time to maximize throughput and product purity.
The integration of in-line purification and analysis techniques within a flow system can lead to a fully automated and highly efficient manufacturing process. flinders.edu.au For example, in-line extraction could be used to remove byproducts, and in-line spectroscopy could monitor product quality in real-time. The development of such integrated flow systems will be a key enabler for the industrial production of this compound and its derivatives.
The benefits of integrating the synthesis of this compound into a flow chemistry setup are summarized in the table below.
| Feature of Flow Chemistry | Benefit for Scalable Synthesis |
| Enhanced Heat and Mass Transfer | Improved reaction control, higher yields, and better selectivity. |
| Increased Safety | Smaller reaction volumes, better temperature control, safer handling of hazardous reagents. |
| Scalability | Production can be increased by running the system for longer or by "numbering up" (using multiple reactors in parallel). |
| Automation and Integration | Potential for fully automated processes with in-line purification and analysis. |
| Reproducibility | Consistent product quality due to precise control over reaction parameters. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
